![molecular formula C7H7NO B14349036 7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile CAS No. 92836-13-0](/img/structure/B14349036.png)
7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[410]hept-3-ene-3-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into a seven-membered ring
Vorbereitungsmethoden
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile can be achieved through several routes. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the more stable trans isomer using metallic sodium . Another approach involves the formation of self-assembled monolayers on surfaces, followed by bonding of specific monomers and subsequent polymerization .
Analyse Chemischer Reaktionen
7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, sodium, and other reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be converted into different derivatives through reactions with hydrazones and other nucleophiles .
Wissenschaftliche Forschungsanwendungen
This compound has been investigated for its potential as a drug candidate against the COVID-19 virus. Studies have shown that derivatives of 7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile exhibit strong binding affinities to the main protease of the virus, making them promising candidates for further development . Additionally, the compound’s unique structure makes it useful in the synthesis of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism by which 7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile exerts its effects involves interactions with specific molecular targets, such as viral proteases. Computational studies have shown that the compound can form stable complexes with these targets, inhibiting their activity and potentially preventing viral replication . The exact pathways involved in these interactions are still under investigation, but they likely involve hydrogen bonding, pi-alkyl interactions, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile can be compared to other bicyclic compounds, such as 7-oxabicyclo[2.2.1]heptane and its derivatives. These compounds share similar structural features but differ in their specific chemical properties and reactivity The unique structure of 7-Oxabicyclo[41
Eigenschaften
CAS-Nummer |
92836-13-0 |
|---|---|
Molekularformel |
C7H7NO |
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile |
InChI |
InChI=1S/C7H7NO/c8-4-5-1-2-6-7(3-5)9-6/h1,6-7H,2-3H2 |
InChI-Schlüssel |
DHDRPQDOTYKNHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(CC2C1O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
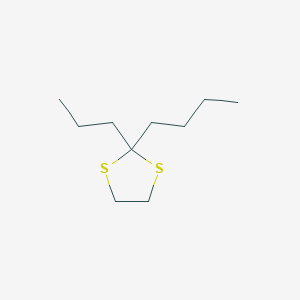

![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
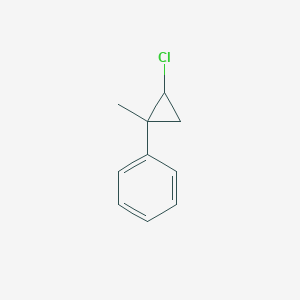
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)
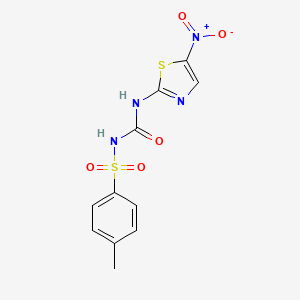

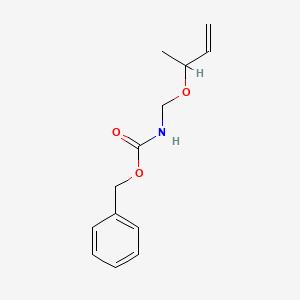
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
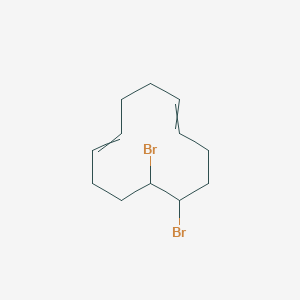
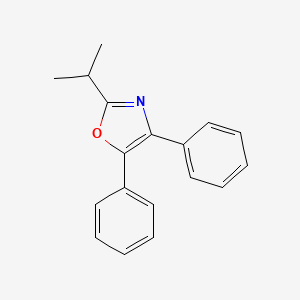
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
